N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 6-aminobenzo[d]thiazole with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine, which are condensed in ethanol with a catalytic quantity of glacial acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide: This compound has similar structural features but contains a chlorine atom instead of an amino group.
2-Amino-6-thiocyanatobenzo[d]thiazole: Another benzothiazole derivative with a thiocyanate group.
Uniqueness
N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
313504-94-8 |
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Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N3OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17,18) |
InChI Key |
DLVWUTLFCCKHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N |
solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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